Isochlorogenic acid b

Description

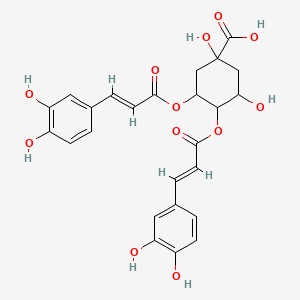

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+ |

InChI Key |

UFCLZKMFXSILNL-FCXRPNKRSA-N |

Isomeric SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Chemical Properties and Natural Occurrence

Chemical Structure and Isomerism

As a dicaffeoylquinic acid, this compound's structure is key to its function. The presence of multiple hydroxyl groups on the aromatic rings of the caffeic acid moieties, along with the carboxyl and hydroxyl groups on the quinic acid core, contributes to its chemical reactivity and biological activity.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

| Molecular Formula | C25H24O12 |

| Molecular Weight | 516.45 g/mol |

| CAS Number | 14534-61-3 |

Data sourced from multiple chemical databases. nih.govchemfaces.comabmole.com

Natural Sources and Biosynthesis

This compound is biosynthesized in plants through the phenylpropanoid pathway. mdpi.comfrontiersin.org This pathway converts phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid. wikipedia.orgfrontiersin.org The caffeic acid is then esterified to a quinic acid core. The formation of dicaffeoylquinic acids like this compound involves a second esterification step. mdpi.com

This compound is found in a variety of plant species, often alongside other chlorogenic acids. nih.govmdpi.com Notable sources include coffee beans, sunflower seeds, blueberries, and various medicinal herbs. chromadex.commdpi.com

Advanced Analytical Methodologies for Isochlorogenic Acid B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantitative analysis of isochlorogenic acid b from various sources. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including this compound. researchgate.net Its robustness and reliability have led to its widespread application in the quality control of herbal medicines and in pharmacokinetic studies. akjournals.comnih.gov Researchers have developed and validated various HPLC methods for the simultaneous determination of this compound alongside its isomers and other related phenolic acids. akjournals.comresearchgate.net

A typical HPLC analysis involves a reversed-phase column, often a C18 column, and a gradient elution system. oup.comturkjps.org The mobile phase commonly consists of an aqueous component, often acidified with phosphoric acid or acetic acid to improve peak shape and resolution, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netturkjps.org Detection is typically performed using a UV detector, with the maximum absorption wavelength for this compound and its isomers being around 326-330 nm. akjournals.comturkjps.org The successful separation of this compound from its isomers, isochlorogenic acid A and isochlorogenic acid C, has been achieved using these methods, allowing for their individual quantification. akjournals.comresearchgate.net

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Shim-pack VP-ODS (250 mm × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | A: Acetonitrile, B: 0.5% acetic acid aqueous solution (Gradient elution) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netoup.com |

| Column Temperature | 30 °C | researchgate.netoup.com |

| Detection Wavelength | 326 nm | akjournals.com |

| Column | Elite Hypersil C18 (200 × 4.6 mm i.d., 5 µm particle size) | oup.com |

| Mobile Phase | A: Acetonitrile, B: 0.1% phosphoric acid in water (Gradient elution) | oup.com |

To achieve faster analysis times and enhanced resolution, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in significantly improved separation efficiency. The coupling of UHPLC with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, provides a highly sensitive and selective platform for the analysis of this compound. researchgate.netacs.org

This hyphenated technique, UHPLC-MS, is invaluable for identifying and quantifying this compound and its metabolites in complex biological samples like plasma and tissues. nih.govnih.gov For instance, UHPLC-ESI-QTOF-MS has been successfully used to identify three different isomers of isochlorogenic acid, highlighting the precision and accuracy of this approach. researchgate.net The method allows for the simultaneous quantification of multiple chlorogenic acids, including this compound, in various matrices. nih.govrsc.org The high resolving power of the mass spectrometer enables the differentiation of isomeric compounds that may co-elute chromatographically. d-nb.info

Table 2: Exemplary UHPLC-MS Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| UHPLC System | Shimadzu UHPLC system | nih.gov |

| Column | Agilent Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 μm) | nih.gov |

| Mobile Phase | A: 0.1% formic acid–water, B: Acetonitrile–methanol (4:1) (Gradient elution) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.govnih.gov |

| Mass Spectrometer | Triple Quadrupole 5500 LC-MS/MS system | nih.gov |

| Ionization Mode | Negative ion mode | nih.gov |

| UHPLC System | Ultimate 3000 system (Dionex) | tandfonline.com |

| Column | HYPERSIL GOLD C18 column (100 × 2.1 mm, 1.9 μm) | tandfonline.com |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile (Gradient elution) | tandfonline.com |

| Mass Spectrometer | Q-Exactive Orbitrap MS | nih.gov |

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. While less commonly reported for this compound specifically, CE is well-suited for the analysis of polar and ionogenic metabolites in complex biological fluids. nih.gov The separation in CE is based on the differential migration of charged analytes in an electric field. For acidic compounds like this compound, analysis is typically performed using a cationic polymer-coated capillary and a weakly alkaline buffer in reversed polarity mode with negative ionization mass spectrometry detection. nih.gov

The utility of CE lies in its ability to analyze complex mixtures with minimal sample preparation, making it a valuable tool for metabolomic studies where a broad range of acidic metabolites are of interest. nih.gov Although direct applications to this compound are not extensively detailed, the principles of CE for anionic metabolic profiling are directly applicable. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Beyond separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms within the molecule. nih.gov The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide detailed information about the molecular structure, including the positions of the caffeoyl groups on the quinic acid core. nih.govchemicalbook.com The structures of isolated isochlorogenic acid isomers, including this compound, have been unequivocally confirmed using ESI-MS and ¹H NMR. nih.gov The purity of standard compounds used in quantitative analyses is also often verified by NMR spectroscopy. nih.govtandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical technique for identifying metabolites of this compound in biological systems. nih.govnih.gov This method provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. acs.org By comparing the mass spectra of the parent compound with its metabolites, researchers can identify metabolic transformations such as methylation, glucuronidation, and sulfation. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For instance, the characteristic losses of caffeoyl and quinic acid moieties are used to identify the core structure of the metabolites. d-nb.info Studies utilizing techniques like UHPLC-Q-Exactive Orbitrap MS have successfully identified numerous metabolites of isochlorogenic acids in rat plasma, many of which were previously uncharacterized. nih.gov

Table 3: High-Resolution Mass Spectrometry Parameters for Metabolite Identification

| Parameter | Condition | Source |

|---|---|---|

| Mass Spectrometer | Q-Exactive Orbitrap MS | nih.gov |

| Ionization Mode | Negative ESI | nih.gov |

| Scan Range | m/z 100–1200 | nih.gov |

| Full MS Resolution | 35,000 | nih.gov |

| MS² Resolution | 17,500 | nih.gov |

| Collision Gas | Nitrogen | nih.gov |

| Normalized Collision Energy | 30% | nih.gov |

Method Validation and Quality Control in Research Studies

The reliability and accuracy of quantitative data for this compound in research settings are fundamentally dependent on rigorous method validation and consistent quality control practices. Analytical procedures, predominantly High-Performance Liquid Chromatography (HPLC), must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose. scholarsresearchlibrary.comscielo.br This validation process confirms that the method provides precise, accurate, and reliable data for the quantification of this compound in various matrices, including complex mixtures like herbal preparations. scielo.brnih.gov

Detailed research findings from studies involving this compound demonstrate the application of these validation principles. Key parameters assessed include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and specificity.

A study developing an on-line DPPH-Capillary Electrophoresis (CE) method with Diode Array Detection (DAD) for analyzing antioxidants in Reduning injection validated the procedure for seven components, including this compound. plos.org The validation confirmed the method's suitability for quantitative analysis. plos.org Similarly, an HPLC method was validated to quantify seven phenolic acids, including this compound, in Brazilian green propolis. nih.gov

Method Validation Parameters

The following table summarizes the typical validation parameters established in analytical methods for the quantification of this compound.

| Parameter | Details | Research Context | Citation |

| Linearity | The method demonstrated a linear relationship between concentration and detector response. | The calibration curve for this compound was linear in the range of 1–100 µg/mL. The regression equation was y = 0.6993x − 0.2756, with a correlation coefficient (R²) > 0.9983. | plos.org |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | The LOD for this compound was determined to be 0.25 µg/mL, based on a signal-to-noise ratio of 3. | plos.org |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | The LOQ is established to ensure reliable quantification at low concentrations. | longdom.orgakjournals.com |

| Precision | Assessed through intra-day and inter-day variability, typically expressed as Relative Standard Deviation (%RSD). | Acceptable precision for related compounds is often defined as an RSD within 2.5% or 3.0%. | scholarsresearchlibrary.comresearchgate.net |

| Accuracy | Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. | For similar analytical methods, recovery ranges are typically found to be between 94.7% and 102%. | scholarsresearchlibrary.comresearchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Specificity is often confirmed by comparing retention times and UV spectra with a pure standard and through peak purity analysis using a DAD detector. | scholarsresearchlibrary.comscielo.br |

Quality Control Measures

Consistent quality control (QC) is essential for the ongoing reliability of analytical results. A primary QC measure is the use of high-purity certified reference standards. For instance, this compound with a purity of 98.0% has been used as a standard in research. mdpi.com

Another critical practice is the preparation and analysis of QC samples at multiple concentration levels (low, medium, and high) alongside the test samples. plos.orgsemanticscholar.orgscienceopen.com This allows for the continuous monitoring of the analytical method's performance throughout a study. semanticscholar.orgscienceopen.com In the analysis of herbal medicines like Reduning injection and Cuscuta chinensis Lam., QC samples containing this compound were prepared to ensure the quality of the quantitative data. plos.orgscienceopen.com Furthermore, this compound can serve as an index compound for the quality control of botanical preparations. researchgate.net

Research Findings on this compound Quantification

The validated analytical methods have been successfully applied to quantify this compound in various natural products. The following table presents examples of these research findings.

| Matrix | Analytical Method | Finding | Citation |

| Brazilian Green Propolis | HPLC | The content of this compound was found to be 0.08 ± 0.04%. This was the lowest content among the seven phenolic acids analyzed. | nih.gov |

| Reduning Injection | On-line DPPH-CE-DAD | This compound was identified and quantified as one of seven antioxidant components used as markers to evaluate the quality of the injection. | plos.orgsemanticscholar.org |

| Huatuodou | HPLC | This compound was one of seven components simultaneously determined for the quality control of this traditional Chinese medicine. The detection wavelength was set at 326 nm. | akjournals.com |

Biological Activities and Mechanistic Studies in Vitro and in Vivo Models

Antioxidant Mechanisms and Oxidative Stress Modulation

Isochlorogenic acid b (ICAB) demonstrates significant antioxidant capabilities through direct and indirect mechanisms. It not only neutralizes harmful free radicals but also enhances the endogenous antioxidant defenses of cells, thereby mitigating cellular damage induced by oxidative stress.

The antioxidant properties of this compound are fundamentally linked to its capacity for scavenging free radicals. This activity has been quantified using various in vitro antioxidant assays. The structure of this compound, with its multiple hydroxyl groups on the caffeoyl moieties, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

In comparative studies of chlorogenic acid isomers, this compound has been identified as a potent antioxidant. biocrick.com An on-line DPPH-CE-DAD method, a technique used for screening and quantifying antioxidants, successfully identified this compound as a key antioxidant component in complex mixtures. biocrick.com Studies comparing different isomers found that isochlorogenic acids, including type B, exhibited strong scavenging activity against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. semanticscholar.org Further research has confirmed its ability to scavenge various radicals, including hydroxyl (·OH) and superoxide (B77818) (O₂⁻·), although its efficacy can vary depending on the specific radical. spgykj.com

Table 1: In Vitro Free Radical Scavenging Activity of Isochlorogenic Acid Isomers

| Assay | Compound/Isomer Group | Observation | Source(s) |

|---|---|---|---|

| DPPH Radical Scavenging | This compound | Identified as a significant antioxidant component. | biocrick.com |

| DPPH Radical Scavenging | Isochlorogenic Acids (A, B, C) | Demonstrated strong scavenging ability. | semanticscholar.org |

| Cell Viability (Oxidative Stress) | This compound (25 µM) | Significantly improved cell viability after exposure to tert-butyl hydroperoxide (tBHP). | semanticscholar.org |

Note: This table presents a summary of findings from studies on isochlorogenic acid's antioxidant activities.

Beyond direct radical scavenging, this compound reinforces the cellular antioxidant defense network. In a mouse model of lead-induced neurotoxicity, supplementation with ICAB effectively countered oxidative stress by increasing the activity of antioxidant enzymes. nih.gov This suggests that ICAB can bolster the cell's intrinsic mechanisms for managing oxidative damage.

While direct evidence specifically detailing this compound's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, studies on the broader class of chlorogenic acids provide strong indications of this mechanism. The Nrf2 pathway is a master regulator of cellular antioxidant responses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant and detoxifying enzymes. Research on chlorogenic acid has shown it can stimulate the nuclear translocation of Nrf2, subsequently inducing the activity of enzymes like glutathione (B108866) S-transferases (GST) and NAD(P)H: quinone oxidoreductase. nih.govnih.gov It is plausible that this compound shares this ability to activate the Nrf2 signaling pathway, thereby upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1). mdpi.commdpi.com

Anti-Inflammatory Properties and Signaling Pathway Interventions

This compound exerts potent anti-inflammatory effects by intervening in key signaling cascades that regulate the inflammatory response. It effectively suppresses the production of pro-inflammatory molecules and modulates the activity of central inflammatory pathways.

A key aspect of this compound's anti-inflammatory action is its ability to reduce the expression and release of pro-inflammatory cytokines. In an in vivo study on lead-induced neuroinflammation, ICAB administration significantly decreased the brain levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are pivotal mediators of the inflammatory cascade, and their inhibition points to the compound's significant anti-inflammatory potential. Studies on closely related isomers, such as isochlorogenic acid A, have shown similar inhibitory effects on a wider range of inflammatory markers, including interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), further supporting the anti-inflammatory profile of this class of compounds. e-century.usnih.govresearchgate.net

Table 2: Effect of this compound on Pro-Inflammatory Cytokines

| Model System | Pro-Inflammatory Cytokine | Effect Observed | Source(s) |

|---|---|---|---|

| Lead-induced neuroinflammation (mouse brain) | Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels | nih.gov |

Note: This table summarizes the documented inhibitory effects of this compound on key inflammatory mediators.

The anti-inflammatory effects of this compound are mediated through its interaction with critical intracellular signaling pathways. Research indicates that ICAB can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key upstream activator of inflammatory responses. nih.gov By decreasing the levels of TLR4 and its downstream adapter protein, myeloid differentiation factor 88 (MyD88), ICAB effectively dampens the initiation of the inflammatory cascade. nih.gov

This upstream inhibition has direct consequences for the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. nih.govmdpi.com By modulating upstream signals, ICAB can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of target genes like TNF-α and IL-6. mdpi.comnih.gov

Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it was found to decrease levels of p38, a key kinase in the MAPK family that is involved in stress and inflammatory responses. nih.govnih.gov The broader class of chlorogenic acids is known to inhibit the phosphorylation of other MAPK members, including c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), suggesting a comprehensive modulatory effect on this pathway. nih.govconsensus.appmdpi.com While less is known about its specific interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, studies on isomers like isochlorogenic acid A have demonstrated inhibition of STAT3 phosphorylation, indicating another potential avenue for its anti-inflammatory actions. nih.gov

Enzyme and Receptor Target Modulation

This compound has been identified as an inhibitor of specific enzymes, highlighting its potential for targeted therapeutic applications. Virtual screening and docking analyses have identified it as a potential inhibitor of phosphodiesterase-5 (PDE-5). biocrick.comchemfaces.com PDE-5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. Docking studies suggest that this compound forms favorable hydrogen bond interactions with key residues in the active site of PDE-5, such as ASN662 and GLN817. biocrick.com

In addition to PDE-5, this compound has been noted for its α-glucosidase inhibitory activity. abmole.com α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. This finding suggests a potential role for this compound in metabolic regulation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| Caffeic acid |

| Chlorogenic acid |

| Cryptochlorogenic acid |

| Cyclic guanosine monophosphate (cGMP) |

| Cyclooxygenase-2 (COX-2) |

| Glutathione (GSH) |

| Heme oxygenase-1 (HO-1) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Isochlorogenic acid A |

| This compound |

| Isochlorogenic acid C |

| Lead |

| Neochlorogenic acid |

| Nitric oxide (NO) |

| Quinic acid |

| Tert-butyl hydroperoxide (tBHP) |

| Tumor necrosis factor-alpha (TNF-α) |

| Vitamin C |

Phosphodiesterase (PDE-5) Inhibition and Structural Insights

This compound has been identified as a potential inhibitor of Phosphodiesterase-5 (PDE-5), an enzyme crucial in various physiological processes. Computational docking analyses have suggested that this compound is a promising candidate for PDE-5 inhibition. These studies provide a foundation for further investigation into its therapeutic applications.

In silico studies have explored the interaction between this compound and the PDE-5 receptor. Docking analyses identified this compound as a potent potential inhibitory compound. Further computational design generated numerous derivatives, with several mapping successfully to pharmacophore models, indicating them as promising leads for PDE-5 inhibition. Analysis of the hydrogen bond interactions revealed that key residues such as ASN662, SER663, and GLN817 are frequently involved in the binding between the ligands and PDE-5. These findings highlight novel compounds with favorable interactions with PDE-5, all of which form hydrogen bonds with three critical residues, suggesting a basis for understanding the ligand-PDE-5 interaction.

| Key Finding | Details | Reference |

|---|---|---|

| Potential Inhibition | Identified as a potential inhibitory compound through docking analyses. | researchgate.net |

| Interacting Residues | Frequently interacts with ASN662, SER663, and GLN817 in the PDE-5 active site. | researchgate.net |

| Derivative Design | De novo evolution based on its structure designed 47 derivatives, with seven mapping to the pharmacophore model. | researchgate.net |

Glycosidase and Reductase Enzyme Inhibition

Research has demonstrated the inhibitory effects of this compound on certain glycosidase enzymes. Specifically, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. One study identified this compound as a potent inhibitor of α-glucosidase with a half-maximal inhibitory concentration (IC50) of 497.62 ± 0.2 μM nih.gov.

While direct studies on the reductase enzyme inhibition by this compound are limited, research on the closely related compound, chlorogenic acid, provides some insights. Chlorogenic acid has been found to inhibit aldose reductase, a key enzyme in the polyol pathway which is implicated in diabetic complications researchgate.netresearchgate.netnih.gov. In vitro studies have demonstrated that chlorogenic acid inhibits rat aldose reductase activity and can prevent the development of sugar cataracts in animal models researchgate.netresearchgate.netnih.gov. Docking studies also support that chlorogenic acid fits well into the active site of aldose reductase, suggesting its potential as an inhibitor japsonline.com.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 497.62 ± 0.2 μM | nih.gov |

| Chlorogenic acid (related compound) | Aldose Reductase | Inhibits activity in vitro | researchgate.netresearchgate.netnih.gov |

Other Enzyme and Ion Channel Interactions (e.g., TRPV3, ceramidase)

This compound has been identified as a selective inhibitor of the temperature-sensitive transient receptor potential vanilloid 3 (TRPV3) channel. In vitro studies using whole-cell patch-clamp and single-channel recordings have shown that this compound selectively inhibits TRPV3 currents with an IC50 value of 0.9 ± 0.3 μmol/L. The mechanism of this inhibition involves a reduction in the channel's open probability. Molecular docking and site-directed mutagenesis have further revealed that the residues T636 and F666 are critical for the binding of this compound to the TRPV3 channel. This interaction is described as a "clamp-like" interaction, which contributes to its enhanced potency in inhibiting TRPV3. In vivo studies have confirmed that this inhibition can reverse ear swelling in dermatitis and chronic pruritus models and can rescue keratinocyte death induced by a TRPV3 agonist.

There is currently no specific research available on the direct interaction between this compound and ceramidase.

| Parameter | Finding | Methodology |

|---|---|---|

| Target | TRPV3 Ion Channel | Whole-cell patch-clamp and single-channel recordings |

| IC50 Value | 0.9 ± 0.3 μmol/L | In vitro assay |

| Mechanism | Reduces channel open probability | Single-channel recordings |

| Key Binding Residues | T636 and F666 | Molecular docking and site-directed mutagenesis |

| In Vivo Effect | Reverses ear swelling in dermatitis and chronic pruritus | Animal models |

Antimicrobial and Antiviral Research

Antibacterial Activities and Cellular Mechanisms (e.g., Metabolic Disruption, Shikimate Pathway)

While specific studies on the antibacterial activity of this compound are limited, research on the broader class of chlorogenic acids demonstrates significant antibacterial properties. Chlorogenic acid has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.govmdpi.com. The minimum inhibitory concentration (MIC) values for chlorogenic acid typically range from 20 to 80 μg/mL against various bacterial pathogens nih.gov. For Bacillus subtilis, the MIC has been reported to be 2.50 mg/mL in one study mdpi.com.

The antibacterial mechanism of chlorogenic acid is multifaceted. One primary mechanism involves the disruption of bacterial cell membrane permeability, leading to the leakage of intracellular components and ultimately cell death nih.gov. Electron microscopy has confirmed that chlorogenic acid can damage the cell membrane of bacteria like S. aureus nih.gov. Another significant mechanism is the interference with cellular metabolism. Metabolomic studies on B. subtilis have shown that chlorogenic acid can induce an imbalance in the tricarboxylic acid (TCA) cycle and glycolysis, leading to metabolic disorder mdpi.com.

Furthermore, chlorogenic acid targets the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but is absent in humans, making it an attractive target for antimicrobial agents. It has been shown to inhibit dehydroquinate synthase, a key enzyme in this pathway mdpi.com.

| Bacterial Strain | Activity (MIC) | Mechanism of Action | Reference |

|---|---|---|---|

| Various pathogens | 20-80 μg/mL | Disruption of cell membrane permeability | nih.gov |

| Bacillus subtilis | 2.50 mg/mL | Metabolic disruption (TCA cycle, glycolysis) | mdpi.com |

| Various pathogens | - | Inhibition of the shikimate pathway (dehydroquinate synthase) | mdpi.com |

Antifungal Effects

Specific studies on the antifungal effects of this compound are not widely available. However, research on chlorogenic acid has demonstrated its potential as an antifungal agent. In vitro studies have shown that chlorogenic acid exhibits antifungal activity against pathogenic fungi such as Candida species and Aspergillus fumigatus nih.govresearchgate.net.

The mechanism of its antifungal action appears to be the disruption of the fungal cell membrane structure researchgate.net. For Candida albicans, chlorogenic acid has been shown to cause reduced cell viability, increased mitochondrial depolarization, production of reactive oxygen species, DNA fragmentation, and phosphatidylserine (B164497) externalization, which are all indicative of an apoptotic process nih.gov. Against Aspergillus fumigatus, chlorogenic acid has been shown to inhibit biofilm formation and decrease the production of gliotoxin (B1671588), a mycotoxin that contributes to the fungus's virulence researchgate.net.

| Fungal Species | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Candida spp. | In vitro antifungal activity | Induces apoptosis, disrupts cell membrane | nih.govresearchgate.net |

| Aspergillus fumigatus | Inhibits biofilm formation and gliotoxin production | - | researchgate.net |

Antiviral Activities and Viral Replication Inhibition

While direct antiviral studies on this compound are sparse, research on its isomers, isochlorogenic acid A and C, and the related compound chlorogenic acid, reveals significant antiviral properties.

Studies on isochlorogenic acid A have demonstrated potent anti-hepatitis B virus (HBV) activity. It significantly inhibits the production of HBsAg and HBeAg, with inhibitory rates of 86.9% and 72.9%, respectively. The proposed mechanism involves blocking the translation step of HBV replication. Furthermore, isochlorogenic acid A reduces the content of HBV covalently closed circular DNA (cccDNA) and induces the expression of heme oxygenase-1 (HO-1), which may contribute to its anti-HBV activity by reducing the stability of the HBV core protein researchgate.netnih.gov. Similarly, isochlorogenic acid C has also been shown to inhibit HBsAg and HBeAg expression nih.gov. The anti-HBV effects of 3,4-O-dicaffeoylquinic acid (another name for this compound) are suggested to be associated with the up-regulation of HO-1, which decreases the stability of the HBV core protein and blocks the refilling of nuclear HBV cccDNA nih.gov. Chlorogenic acid has also been shown to suppress HBV replication by inhibiting JNK expression researchgate.net.

Chlorogenic acid has also been found to be effective against the influenza A virus, with EC50 values of 44.87 μM against H1N1 and 62.33 μM against H3N2. Its mechanism of action is believed to be the inhibition of neuraminidase, which blocks the release of newly formed virus particles from infected cells nih.govnih.gov. Additionally, chlorogenic acid has shown in vitro antiviral activity against Herpes Simplex Virus-1 (HSV-1) researchgate.net.

| Compound | Virus | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Isochlorogenic acid A | Hepatitis B Virus (HBV) | Inhibits HBsAg (86.9%) and HBeAg (72.9%) | Blocks translation step of replication, reduces cccDNA, induces HO-1 | researchgate.netnih.gov |

| Isochlorogenic acid C | Hepatitis B Virus (HBV) | Inhibits HBsAg and HBeAg expression | - | nih.gov |

| 3,4-O-dicaffeoylquinic acid (this compound) | Hepatitis B Virus (HBV) | Inhibits HBV | Up-regulation of HO-1, decreases HBV core protein stability | nih.gov |

| Chlorogenic acid | Influenza A (H1N1, H3N2) | EC50 of 44.87 μM (H1N1) and 62.33 μM (H3N2) | Inhibition of neuraminidase | nih.govnih.gov |

| Chlorogenic acid | Herpes Simplex Virus-1 (HSV-1) | In vitro antiviral activity | - | researchgate.net |

Neurobiological Effects and Neuroprotection

This compound (ICAB) has demonstrated notable potential in mitigating neurobehavioral abnormalities and offering neuroprotection. nih.gov Studies in animal models have highlighted its capacity to counteract neuroinflammation and oxidative stress, modulate crucial neurotrophic pathways, and improve behavioral parameters associated with anxiety and depression. nih.gov

Attenuation of Neuroinflammation and Oxidative Stress in Neural Models

In mouse models of lead-induced neurotoxicity, this compound supplementation has been shown to significantly inhibit neuroinflammation and oxidative stress. nih.gov The compound effectively decreases levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain. nih.gov Concurrently, it combats oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes. nih.gov This dual action helps to protect neural tissues from inflammatory and oxidative damage. nih.gov

Modulation of Neurotrophic Factors (e.g., BDNF Pathway)

A key mechanism underlying the neuroprotective effects of this compound is its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.gov Research indicates that ICAB increases the expression of BDNF. nih.gov This neurotrophic factor plays a critical role in neuronal survival, growth, and synaptic plasticity. mdpi.com The activation of the BDNF pathway by ICAB leads to the increased phosphorylation of downstream signaling molecules, including cAMP-responsive element binding protein (CREB) and phosphoinositide 3-kinases-protein kinase B (PI3K/AKT). nih.gov Furthermore, ICAB was found to decrease the levels of Toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and glycogen (B147801) synthase kinase-3 beta (GSK-3β), which are involved in inflammatory signaling that can negatively impact neuronal health. nih.gov

Effects on Neurobehavioral Parameters (e.g., anxiety, depression models)

The neuroprotective actions of this compound translate into tangible improvements in neurobehavioral outcomes in animal models. In mice exposed to lead, a neurotoxin known to cause behavioral abnormalities, ICAB supplementation significantly improved behaviors associated with anxiety and depression. nih.gov Specifically, treatment with ICAB led to a decreased duration of immobility in the tail suspension test, a common measure of depressive-like behavior. nih.gov In the open-field test, ICAB-treated mice showed an increase in the number of crossings, rearing frequency, and time spent in the center of the arena, indicating a reduction in anxiety-like behavior. nih.gov

Table 1: Neurobiological Effects of this compound in a Lead-Induced Neurotoxicity Mouse Model

| Parameter | Observation | Implication |

|---|---|---|

| Neuroinflammation | Decreased levels of TNF-α and IL-6. nih.gov | Attenuation of the inflammatory response in the brain. |

| Oxidative Stress | Decreased malondialdehyde (MDA) levels; increased antioxidant enzyme activity. nih.gov | Inhibition of oxidative damage to neural cells. |

| BDNF Pathway | Increased expression of BDNF; increased phosphorylation of CREB and PI3K/AKT. nih.gov | Enhancement of neuronal survival and plasticity. |

| Anxiety-like Behavior | Increased crossing, rearing, and time in the center of the open field test. nih.gov | Anxiolytic effects. |

| Depressive-like Behavior | Decreased immobility time in the tail suspension test. nih.gov | Antidepressant-like effects. |

Hepatoprotective Mechanisms

This compound exhibits significant hepatoprotective properties, particularly in the context of liver fibrosis, a common feature of non-alcoholic steatohepatitis (NASH). nih.gov Its mechanisms of action involve the direct amelioration of liver damage and the regulation of key signaling pathways involved in the fibrogenic process. nih.govsci-hub.se

Amelioration of Hepatic Fibrosis and Steatohepatitis in Animal Models

In a mouse model of NASH induced by a methionine- and choline-deficient diet, this compound administration significantly improved the pathological lesions associated with liver fibrosis. nih.govresearchgate.net Treatment with ICAB led to a marked reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver injury. nih.gov Furthermore, it decreased hepatic levels of hydroxyproline, cholesterol, and triglycerides. nih.gov Histopathological analysis confirmed that ICAB limits collagen deposition and inhibits the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for producing extracellular matrix proteins during fibrosis. nih.govsci-hub.se This is further supported by the reduced expression of the HSC activation marker α-smooth muscle actin (α-SMA). sci-hub.se

Regulation of Profibrogenic Factors and Signaling Pathways (e.g., miR-122/HIF-1α)

The antifibrotic effect of this compound is linked to its ability to modulate specific molecular pathways. nih.gov One critical pathway is the miR-122/HIF-1α signaling axis, which plays an important role in the progression of fibrosis. nih.gov Studies have shown that ICAB treatment can reverse the decreased levels of microRNA-122 (miR-122) and the over-expression of hepatic hypoxia-inducible factor-1 alpha (HIF-1α) observed in NASH models. nih.govsci-hub.se By regulating this pathway, ICAB suppresses multiple profibrogenic factors. nih.gov The expression of hepatic genes involved in liver fibrosis, including lysyl oxidase (LOX), transforming growth factor-beta 1 (TGF-β1), monocyte chemoattractant protein-1 (MCP-1), collagen type I alpha 1 (COL1α1), and tissue inhibitor of metalloproteinases 1 (TIMP-1), were all inhibited by ICAB treatment. nih.gov Additionally, ICAB was found to attenuate liver oxidative stress through the Nrf2 signaling pathway, further contributing to its hepatoprotective effects. nih.govsci-hub.se

Table 2: Hepatoprotective Effects of this compound in a NASH Mouse Model

| Parameter | Observation | Implication |

|---|---|---|

| Liver Injury Markers | Decreased serum ALT and AST. nih.gov | Reduction of hepatocellular damage. |

| Fibrosis Markers | Decreased hepatic hydroxyproline, α-SMA, LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1. nih.govsci-hub.se | Inhibition of hepatic stellate cell activation and collagen deposition. |

| Signaling Pathway | Reversal of decreased miR-122 levels and overexpression of HIF-1α. nih.gov | Regulation of a key profibrogenic signaling pathway. |

| Oxidative Stress | Attenuation of liver oxidative stress via the Nrf2 pathway. nih.gov | Antioxidative action contributing to liver protection. |

Modulation of Metabolic Homeostasis

Research into the effects of this compound on metabolic regulation has primarily centered on its influence on lipid and glucose metabolism, with emerging evidence pointing to its interaction with key cellular energy sensors.

Regulation of Glucose Metabolism (e.g., Glycolysis, Gluconeogenesis)

Direct research exclusively investigating the effects of isolated this compound on glucose metabolism, including glycolysis and gluconeogenesis, is limited. However, studies on extracts containing ICAB and its broader chemical class, chlorogenic acids (CGAs), provide some context. CGAs are known to play a role in regulating glucose and lipid metabolism, which may help in treating conditions like hepatic steatosis, cardiovascular disease, and diabetes. researchgate.netqdu.edu.cn The hypoglycemic mechanism of the parent compound, chlorogenic acid, is thought to be related to the inhibition of the glucose-6-phosphate-shifting enzyme and the modulation of glucose transporters like SGLT-1 and GLUT-2. caldic.com

In a study identifying components of Cydonia oblonga Mill. with potential anti-diabetic properties, this compound was identified as a constituent of an extract that showed inhibitory activity against α-glucosidase, a key hydrolase involved in glucose metabolism. While this suggests a potential role for ICAB, the activity of the isolated compound was not independently verified in the study.

Influence on Lipid Metabolism

More substantial evidence is available regarding the influence of this compound on lipid metabolism. In vitro and in vivo studies have demonstrated its capacity to mitigate lipid accumulation.

In oleic acid-induced HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), this compound was shown to attenuate lipid accumulation and reduce triacylglycerol levels. researchgate.net The mechanism behind this effect involves the modulation of key proteins and transcription factors involved in lipid synthesis (lipogenesis). Specifically, treatment with ICAB has been found to reduce the expression of lipogenesis-related proteins, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net Concurrently, ICAB treatment has been observed to increase the expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation.

| Protein/Transcription Factor | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Key enzyme in fatty acid synthesis | Expression Reduced | researchgate.net |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting enzyme in fatty acid synthesis | Expression Reduced | researchgate.net |

| PPARγ | Transcription factor promoting lipogenesis | Expression Reduced | researchgate.net |

| PPARα | Transcription factor promoting fatty acid oxidation | Expression Increased | researchgate.net |

These findings suggest that this compound influences lipid metabolism by concurrently suppressing pathways involved in fat synthesis and promoting pathways involved in fat breakdown.

Role in AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. While direct evidence of isolated this compound activating this pathway is still emerging, several studies on extracts containing this compound point towards an indirect link.

For instance, a butanol fraction of Vigna angularis Ohwi and Ohashi, which was found to contain this compound, demonstrated an anti-adipogenesis effect that involved the activation of AMPK. researchgate.net Similarly, extracts from Kuding tea, which lists isochlorogenic acids A, B, and C as dominant polyphenolic compounds, were found to protect against obesity by reducing lipogenesis, possibly via AMPK pathway activation. semanticscholar.org It is theorized that dicaffeoylquinic acids (diCQA), the class to which ICAB belongs, may reduce the expression of hepatic lipogenic genes through the AMPK pathway. semanticscholar.org The parent compound, chlorogenic acid, has been shown to activate AMPK, thereby promoting lipid oxidation and suppressing cholesterol synthesis. nih.gov Although these studies are suggestive, further research is required to definitively establish a direct causative link between isolated this compound and the activation of the AMPK pathway.

Immunomodulatory Research

This compound has been investigated for its potential to modulate the immune system, with research focusing on its effects on immune cells and specific inflammatory signaling pathways.

Influence on Immune Cell Responses

The broader class of chlorogenic acids is recognized for its immunomodulatory effects. caldic.com Research on the parent compound, chlorogenic acid, has shown it can activate various immune cells, including T-cells, macrophages, and B-cells.

More specifically, a study involving a mouse model of lipopolysaccharide (LPS)-induced mastitis investigated the effects of this compound. The results showed that LPS-treated mice exhibited significantly reduced expression of CD3, a T-cell co-receptor, indicating a decrease in T lymphocyte infiltration in the mammary gland tissue. Treatment with this compound was shown to modulate this response, suggesting an influence on T-cell activity within an inflammatory context.

Modulation of Specific Immune Pathways (e.g., TLR4/NF-κB)

A key mechanism underlying the immunomodulatory and anti-inflammatory effects of many natural compounds is the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 is a receptor that recognizes pathogens and triggers inflammatory responses, often through the activation of the transcription factor NF-κB.

In vitro and in vivo studies have demonstrated that this compound can effectively suppress this pathway when activated by LPS. In a study on bovine mammary epithelial cells (MAC-T) and a mouse mastitis model, the combined administration of quinic acid and this compound significantly suppressed the LPS-induced expression and phosphorylation of key components of the NF-κB pathway, including IκBα and p65. This treatment also inhibited the nuclear translocation of NF-κB, a critical step in its activation. The study concluded that these compounds synergistically inhibit the inflammatory response through the modulation of the NF-κB pathway and the associated NLRP3 inflammasome. Furthermore, extracts containing this compound have been noted to modulate the TLR4/MyD88-dependent NF-κB signaling pathway. semanticscholar.org

| Pathway Component | Role in Pathway | Effect of this compound (+ Quinic Acid) Treatment | Reference |

|---|---|---|---|

| Phospho-p65 (p-p65) | Active form of NF-κB subunit | Levels Markedly Decreased | |

| Phospho-IκBα (p-IκBα) | Phosphorylated inhibitory protein, leading to NF-κB release | Levels Markedly Decreased | |

| NF-κB Nuclear Translocation | Movement of NF-κB to the nucleus to activate gene expression | Inhibited |

These findings highlight the potential of this compound to act as an anti-inflammatory agent by targeting the TLR4/NF-κB signaling cascade.

Effects on Rumen Fermentation and Microbiota in Animal Models

Research into the effects of isochlorogenic acids on ruminant digestion has highlighted their potential to modulate rumen fermentation and the microbial ecosystem. While studies often refer to "isochlorogenic acid" (ICGA) without specifying the exact isomer, the findings provide valuable insights into the activities of this class of compounds, including this compound.

An in vivo study investigating the effects of supplementing the diet of Hu lambs with 0.1% isochlorogenic acid (ICGA) revealed significant alterations in rumen fermentation parameters across different physiological stages (estrus, pregnancy, and lactation). nih.govnih.gov During the estrus stage, lambs receiving the ICGA supplement showed a significantly higher concentration of ammonia (B1221849) nitrogen (NH3-N) compared to the control group. nih.govnih.gov In the pregnancy stage, the total volatile fatty acid (VFA) concentration was significantly higher in the ICGA group. nih.govnih.gov Furthermore, the ratio of acetic acid to propionic acid (A/P) was notably elevated in the ICGA-supplemented lambs during the estrus stage. nih.govnih.gov

The study also analyzed the rumen microbiota through 16S rDNA sequencing. The addition of ICGA to the diet was found to optimize the microbial flora by increasing the relative abundance of the phylum Bacteroidota while reducing the relative abundance of Firmicutes. nih.gov This shift in the microbial community structure suggests that isochlorogenic acid can influence the digestive efficiency and health of the host animal. nih.gov

Table 1: Effects of Isochlorogenic Acid (ICGA) on Rumen Fermentation Parameters in Ewes (in vivo)

| Parameter | Physiological Stage | Control Group | ICGA Group | P-Value |

| Ammonia Nitrogen (NH3-N) | Estrus | Lower | Significantly Higher | <0.05 |

| Total Volatile Fatty Acids (VFAs) | Pregnancy | Lower | Significantly Higher | <0.05 |

| Acetic Acid/Propionic Acid (A/P) Ratio | Estrus | Lower | Significantly Higher | <0.05 |

In vitro fermentation experiments using sheep rumen fluid have further corroborated these findings. One such study evaluated the effects of adding different concentrations of ICGA (from 0.03% to 0.20%) to a sheep's basic diet. mdpi.com The results demonstrated that appropriate amounts of ICGA could significantly enhance the fermentation process. Specifically, after 12 hours of fermentation, the concentrations of butyric acid and total volatile fatty acids were significantly higher in the groups treated with 0.09%, 0.12%, and 0.20% ICGA compared to the control. mdpi.com After 48 hours, the ratio of acetate (B1210297) to propionate (B1217596) was significantly higher in the 0.09% and 0.12% ICGA treatment groups, while the ammonia nitrogen concentration was significantly lower. mdpi.com These results suggest that isochlorogenic acid can improve the in vitro dry matter degradation rate and beneficially alter the production of volatile fatty acids. mdpi.com

Table 2: Effects of Isochlorogenic Acid (ICGA) on Rumen Fermentation (in vitro)

| Parameter | Fermentation Time | ICGA Concentration | Observation vs. Control |

| Butyric Acid | 12 h | 0.09%, 0.12%, 0.20% | Significantly Higher |

| Total Volatile Fatty Acids | 12 h | 0.09%, 0.12%, 0.20% | Significantly Higher |

| Acetate/Propionate Ratio | 48 h | 0.09%, 0.12% | Significantly Higher |

| Ammoniacal Nitrogen | 48 h | 0.09%, 0.12% | Significantly Lower |

| Gas Production | 48 h | 0.09%, 0.12%, 0.20% | Significantly Higher |

| Dry Matter Degradation Rate | 48 h | 0.12% | Significantly Higher |

Other Investigated Biological Activities

While direct studies focusing exclusively on the antiplatelet aggregation activity of this compound are limited, research on the broader class of chlorogenic and dicaffeoylquinic acids provides strong evidence for this biological effect. Chlorogenic acid, a closely related parent compound, has been shown to inhibit platelet aggregation in a dose-dependent manner. nih.govresearchgate.net It effectively suppresses platelet secretion and aggregation induced by various agonists, including ADP, collagen, and arachidonic acid. nih.govresearchgate.net

The mechanism behind this activity involves the A2A receptor/adenylate cyclase/cAMP/PKA signaling pathway. researchgate.net Chlorogenic acid increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are known intracellular calcium antagonists that inhibit aggregation. nih.govmdpi.com By elevating these molecules, it interferes with the signaling cascade that leads to platelet activation and thrombus formation. nih.govmdpi.com Additionally, chlorogenic acid can suppress the production of thromboxane (B8750289) A2, a potent platelet aggregation-inducing molecule, by inhibiting the cyclooxygenase (COX)-1 enzyme. mdpi.com

Although specific data for this compound is scarce, it is noteworthy that dicaffeoylquinic acid (DCQA) isomers with caffeoyl groups at the C-4 position, such as this compound (3,4-DCQA), are suggested to have stronger physiological activities than other isomers like isochlorogenic acid A (3,5-DCQA). mdpi.com This suggests that this compound likely possesses significant antiplatelet activity, consistent with its structural class.

Research on isochlorogenic acid A (3,5-dicaffeoylquinic acid) has revealed its role in promoting melanin (B1238610) synthesis, an activity that may have relevance for understanding the function of its isomers. In a study using B16 melanoma cells, isochlorogenic acid A was found to upregulate intracellular melanin production in both a time- and dose-dependent manner. nih.govresearchgate.net

The underlying mechanism involves the activation of the β-catenin signaling pathway. nih.govresearchgate.net This pathway is known to play a crucial role in melanogenesis by regulating the microphthalmia-associated transcription factor (MITF), which is the primary transcription factor for key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). nih.gov The findings indicate that isochlorogenic acid A accelerates melanin synthesis by mediating this specific signaling cascade, suggesting a potential role for dicaffeoylquinic acid isomers in the regulation of pigmentation. nih.govresearchgate.net

Structure Activity Relationships and Rational Design

Comparative Analysis of Isochlorogenic Acid B Isomers and Derivatives

This compound, or 3,4-di-O-caffeoylquinic acid, is one of several dicaffeoylquinic acid (diCQA) isomers, including isochlorogenic acid A (3,5-diCQA) and isochlorogenic acid C (4,5-diCQA). The specific positioning of the two caffeoyl groups on the quinic acid core is crucial and results in differing biological activities among these isomers.

Research has shown that this compound is a more potent inhibitor of the transient receptor potential vanilloid 3 (TRPV3) channel than its isomer, isochlorogenic acid A. nih.govresearchgate.net In one study, this compound exhibited an IC₅₀ value of 0.9 ± 0.3 μmol/L for TRPV3 inhibition, approximately three times more potent than isochlorogenic acid A, which had an IC₅₀ of 2.7 ± 1.3 μmol/L. nih.govnih.gov This enhanced activity suggests that the 3,4-substitution pattern is particularly favorable for interaction with this specific channel. nih.gov Furthermore, this compound was capable of rescuing keratinocyte death induced by a TRPV3 agonist. nih.govresearchgate.net

In the context of kallikrein 5 (KLK5) inhibition, relevant for skin conditions like rosacea, this compound demonstrated inhibitory activity, similar to its isomers A and C. mdpi.com This indicates that while the diCQA structure is important for this activity, the specific isomerism may be less critical than for TRPV3 inhibition. Notably, chlorogenic acid, a monocaffeoylquinic acid, did not significantly inhibit KLK5, highlighting that the presence of two caffeoyl moieties is a key structural requirement for this particular biological effect. mdpi.com

Regarding antioxidant capacity, the diCQA isomers (A, B, and C) generally exhibit stronger activity than monocaffeoylquinic acids. oup.com In studies evaluating the alleviation of oxidative stress in cells, isochlorogenic acids A, B, and C all significantly improved cell viability, with no significant difference observed among them at a 200 mM concentration. semanticscholar.org However, in ABTS free radical scavenging tests, isochlorogenic acid C was found to be the most effective among the isomers. e-fas.org

Table 1: Comparative Inhibitory Activity of Isochlorogenic Acid Isomers This table is interactive. You can sort and filter the data.

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| This compound | TRPV3 | 0.9 ± 0.3 μmol/L | nih.govresearchgate.netnih.gov |

| Isochlorogenic acid A | TRPV3 | 2.7 ± 1.3 μmol/L | nih.govresearchgate.netnih.gov |

| This compound | KLK5 | Active Inhibitor | mdpi.com |

| Isochlorogenic acid A | KLK5 | Active Inhibitor | mdpi.com |

| Isochlorogenic acid C | KLK5 | Active Inhibitor | mdpi.com |

| Chlorogenic acid | KLK5 | Not significant | mdpi.com |

| Isochlorogenic acid C | ABTS Radical | 12.4 ± 0.1 μM | e-fas.org |

| Isochlorogenic acid A | ABTS Radical | > Ascorbic Acid | e-fas.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the investigation of new therapeutic agents, QSAR models are invaluable for predicting the activity of untested chemicals and guiding drug design. nih.govcnjournals.com

A notable application of this method led to the identification of this compound as a potential inhibitor of phosphodiesterase type-5 (PDE-5), an enzyme implicated in erectile dysfunction. nih.govbiocrick.com In this research, a three-dimensional QSAR (3D-QSAR) model was developed using a set of known PDE-5 inhibitors. nih.gov This validated model, which defines the key structural features required for inhibition, was then used to perform a virtual screening of a traditional Chinese medicine database. nih.govbiocrick.com Through this screening, this compound was pinpointed as a promising inhibitory compound, demonstrating the power of QSAR in identifying novel candidates from large chemical libraries. nih.govchemfaces.comphytopurify.com This approach not only accelerates the discovery process but also provides insights into the pharmacophore required for the desired biological effect.

In Silico Screening and Molecular Docking Studies

In silico methods, such as molecular docking, are essential tools in modern drug discovery for predicting how a ligand (like this compound) binds to the active site of a target protein. elsevier.es These computational simulations provide detailed insights into the binding affinity and specific molecular interactions that stabilize the ligand-protein complex.

Molecular docking analyses were central to identifying this compound as a potent potential inhibitor of the PDE-5 enzyme. nih.govbiocrick.com The docking simulations predicted that this compound fits favorably into the catalytic site of PDE-5. chemfaces.comphytopurify.com The stability of this interaction was attributed to the formation of key hydrogen bonds with specific amino acid residues in the enzyme's active site. nih.govbiocrick.com The analysis identified that the interaction between this compound and PDE-5 is stabilized by hydrogen bonds with residues ASN662, SER663, and GLN817. nih.govbiocrick.comchemfaces.comphytopurify.com The interaction with GLN817, in particular, is considered highly important for ligand binding in PDE-5. elsevier.es

Similarly, docking studies were used to understand the inhibition of the TRPV3 channel by this compound and its isomer, isochlorogenic acid A. These studies revealed that two residues, T636 and F666, were critical for the binding of both isomers to the channel, providing a structural basis for their inhibitory activity. nih.govnih.gov

Table 2: Molecular Docking Summary for this compound and Isomers This table is interactive. You can sort and filter the data.

| Compound | Protein Target | Key Interacting Residues | Predicted Activity | Source |

|---|---|---|---|---|

| This compound | PDE-5 | ASN662, SER663, GLN817 | Potential Inhibitor | nih.govbiocrick.comchemfaces.comphytopurify.com |

| This compound | TRPV3 | T636, F666 | Inhibitor | nih.govnih.gov |

| Isochlorogenic acid A | TRPV3 | T636, F666 | Inhibitor | nih.govnih.gov |

Design and Synthesis of this compound Analogues for Enhanced Activity

The identification of this compound as a promising scaffold for enzyme inhibition has prompted the rational design and synthesis of analogues to enhance its activity and specificity. The structural information gleaned from QSAR and molecular docking studies provides a roadmap for these chemical modifications.

Following the identification of this compound as a potential PDE-5 inhibitor, a de novo design approach was employed to create novel derivatives. nih.govbiocrick.com This computational method generated 47 derivatives based on the structure of this compound. chemfaces.comphytopurify.com These new structures were then evaluated for their ability to fit the established pharmacophore model for PDE-5 inhibition. nih.gov Seven of these designed derivatives were found to map successfully onto the pharmacophore, indicating they were highly promising leads for potent PDE-5 inhibition. biocrick.comchemfaces.comphytopurify.com Ultimately, eight novel lead compounds were identified that showed favorable interactions with the key amino acid residues in the PDE-5 active site. nih.gov

While direct synthesis of these specific this compound derivatives is a subject for further research, the synthesis of analogues of the broader chlorogenic acid family is well-documented. These synthetic strategies often involve modifying the hydroxyl and carboxyl groups on the quinic acid moiety or the phenolic hydroxyl groups on the caffeic acid portion to improve metabolic stability and biological activity. oup.com Such established synthetic pathways could be adapted for the creation of the novel this compound derivatives designed in silico.

Pharmacokinetics and Metabolic Pathways in Biological Systems Excluding Human Clinical Data

Absorption and Distribution Studies in Animal Models

Research indicates that dicaffeoylquinic acids (DCQAs), the class of compounds that includes isochlorogenic acid b, are absorbed in the gastrointestinal tract. Following oral administration, these compounds and their metabolites can be detected in plasma and various tissues.

Absorption: Studies using Caco-2 cell models, which mimic the intestinal barrier, have shown moderate absorption for 3,4-DCQA. frontiersin.org In animal models, DCQAs are primarily absorbed in the small intestine. mdpi.com One study involving an in-situ intestinal perfusion in rats demonstrated that related chlorogenic acids are absorbed, with about 8% of the perfused amount being taken up from the small intestine. researchgate.net However, the bioavailability of these larger molecules can be limited compared to their smaller constituent parts, like caffeic acid. nih.gov

Distribution: Once absorbed, this compound and its metabolites are distributed to various organs. A detailed metabolic profiling study in Sprague-Dawley rats given an oral dose of 3,4-DCQA identified the parent compound and its metabolites in plasma, urine, feces, and various tissues, indicating systemic distribution. nih.gov In a study on the related isomer, 3,5-DCQA, metabolites were found in the kidney, lung, liver, spleen, and heart of rats, with the highest number of metabolites detected in the kidney, suggesting it may be a primary organ for metabolism and/or elimination. frontiersin.org No metabolites were detected in the brain in that particular study. frontiersin.org Similarly, after oral administration of an extract containing various DCQA isomers to rats, the compounds were detected in several tissues. frontiersin.org

In a study where mice were orally administered 3,4-DCQA, the compound exerted systemic effects, further supporting its absorption and distribution from the gut into the circulation. nih.govcaymanchem.com

Table 1: Pharmacokinetic Parameters of Dicaffeoylquinic Acid (DCQA) Isomers in Rats (Data represents findings for various DCQA isomers as specific data for this compound is limited)

| Compound | Animal Model | Time to Max. Concentration (tmax) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| 3,5-DCQA | Rat | 10 - 70.2 min | ~7.4 - 10 h | frontiersin.org |

| 4,5-DCQA | Rat | Not specified | ~7.4 - 10 h | frontiersin.org |

| 3,4-DCQA | Rat | Not specified | ~7.4 - 10 h | frontiersin.org |

| 1,5-DCQA | Rat | Not specified | 1.4 h (IV admin) | nih.gov |

Biotransformation and Metabolite Identification (e.g., hydrolyzation, conjugation)

This compound undergoes extensive biotransformation after administration. The metabolic processes primarily aim to increase the water solubility of the compound to facilitate its excretion. A comprehensive study on rats identified 67 different metabolites of 3,4-DCQA. nih.gov

The major metabolic reactions observed in animal models include:

Hydrolysis: The ester bonds linking the caffeic acid and quinic acid moieties are cleaved, breaking down the parent compound into caffeic acid and quinic acid. frontiersin.org This can occur in the intestinal tract. researchgate.net

Methylation: The catechol (dihydroxy-benzene) structure of the caffeic acid portions is a primary target for methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT). nih.gov This results in ferulic acid and isoferulic acid derivatives.

Conjugation: To further increase polarity, the parent compound and its metabolites undergo phase II conjugation reactions.

Glucuronidation: Glucuronic acid is attached to the molecule. nih.govnih.gov

Sulfate (B86663) Conjugation (Sulfation): A sulfate group is added. nih.gov

Hydrogenation (Reduction): The double bond in the caffeic acid side chain can be reduced. frontiersin.orgnih.gov

Other modifications: Additional observed transformations include hydration, dehydroxylation, and dehydrogenation. nih.gov

A study on the related 1,5-DCQA isomer in rats identified numerous metabolites resulting from methylation and glucuronidation in the liver and small intestine. nih.gov Similarly, metabolic profiling of 3,5-DCQA in rats revealed metabolites formed through hydrolysis, methylation, glucuronidation, and conjugation with glycine (B1666218) and sulfate. frontiersin.org These pathways are considered general for DCQAs and are thus highly relevant for this compound. frontiersin.org

Table 2: Major Metabolic Pathways and Metabolites of 3,4-Dicaffeoylquinic Acid in Rats

| Metabolic Pathway | Description | Resulting Metabolites (Examples) | Reference |

|---|---|---|---|

| Hydrolysis | Cleavage of ester bonds | Caffeic acid, Quinic acid | frontiersin.orgnih.gov |

| Methylation | Addition of a methyl group to hydroxyl groups | Ferulic acid derivatives, Isoferulic acid derivatives | nih.govnih.gov |

| Glucuronide Conjugation | Attachment of glucuronic acid | 3,4-DCQA-glucuronide, Caffeic acid-glucuronide | nih.govnih.gov |

| Sulfate Conjugation | Attachment of a sulfate group | 3,4-DCQA-sulfate, Caffeic acid-sulfate | frontiersin.orgnih.gov |

| Hydrogenation | Reduction of double bonds | Dihydrocaffeic acid derivatives | nih.gov |

| Dehydroxylation | Removal of a hydroxyl group | m-coumaric acid derivatives | nih.gov |

Excretion Profiles

Following metabolism, this compound and its various metabolites are eliminated from the body through urine and feces. frontiersin.orgnih.gov The extensive conversion to more water-soluble conjugates like glucuronides and sulfates facilitates renal clearance.

Studies on DCQAs and related chlorogenic acids in rats and dogs show that urinary excretion is a significant elimination route. nih.govnih.gov In a study on chlorogenic acid in beagle dogs, over 67% of the intravenously administered dose was excreted in urine as the unchanged parent compound, with less than 3% found in feces. nih.gov For orally administered DCQAs, which undergo more extensive metabolism, a variety of metabolites are found in both urine and feces. nih.govnih.gov The presence of metabolites in feces points to biliary excretion into the gut and/or the action of gut microbiota on unabsorbed compounds.

The elimination of DCQA isomers is considered moderate, with half-lives reported to be in the range of 7.4 to 10 hours in rats for several isomers. frontiersin.org

Future Perspectives and Research Directions

Elucidation of Novel Molecular Targets and Signaling Networks

Future research must prioritize the identification and characterization of novel molecular targets and the intricate signaling networks modulated by isochlorogenic acid b. Current understanding has largely centered on its anti-inflammatory properties, which are linked to the modulation of well-established inflammatory pathways. For instance, this compound has been shown to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway and the NOD-like receptor 3 (NLRP3) inflammasome. nih.gov This inhibition leads to a downstream reduction in the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

While the modulation of the NF-κB pathway is a significant finding, it is a common mechanism for many polyphenolic compounds. frontiersin.orgmdpi.com Therefore, future studies should aim to uncover more specific targets to understand the unique therapeutic profile of this compound. Advanced proteomics and transcriptomics approaches could be employed to screen for novel protein interactions and gene expression changes in cells treated with the compound.

Research on related isomers, like isochlorogenic acid A, has revealed inhibitory effects on pathways such as the FAK/PI3K/AKT/mTOR and HMGB1/TLR4/NF-κB signaling cascades. frontiersin.orgnih.gov This suggests that this compound may also influence these or other related pathways involved in cell proliferation, adhesion, and inflammatory responses. frontiersin.orgfrontiersin.org Investigating its effects on the mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38), which are also critical in inflammation and cellular stress responses, would be a valuable avenue for research. frontiersin.orgnih.gov A comprehensive mapping of its interactions will provide a stronger mechanistic basis for its therapeutic applications. mdpi.com

Investigation of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic potential of this compound with other bioactive compounds is a promising strategy to enhance therapeutic efficacy. Combining natural compounds can often lead to improved activity at lower concentrations, potentially reducing side effects and overcoming resistance mechanisms.

A notable study has already demonstrated a synergistic effect between this compound and quinic acid. nih.govbohrium.com Their combined treatment was significantly more effective at reducing inflammatory responses and pyroptosis in both cell culture (MAC-T cells) and mouse mammary gland models than either compound alone. nih.gov The synergy was linked to a more potent inhibition of the NF-κB pathway and the NLRP3 inflammasome. nih.gov This finding highlights the importance of investigating combinations of plant-derived active ingredients. nih.gov

Conversely, research on the related isochlorogenic acid A has shown that its combination with chlorogenic acid resulted in an antagonistic effect on inhibiting human neutrophil elastase, whereas its combination with quercetin (B1663063) produced a synergistic effect. mdpi.com This indicates that the nature of the interaction is highly dependent on the specific compounds involved.

Future research should systematically screen for synergistic interactions between this compound and a wider range of compounds. This could include other polyphenols, flavonoids, and even conventional drugs. For example, given its anti-inflammatory and antioxidant properties, investigating its synergy with compounds like curcumin, resveratrol, or epigallocatechin gallate (EGCG) in the context of chronic inflammatory diseases or oxidative stress-related conditions could yield significant results. nih.gov Such studies should employ methodologies like the combination index (CI) analysis to quantitatively assess whether the observed effects are synergistic, additive, or antagonistic. mdpi.com

Advanced In Vivo Model Studies for Comprehensive Biological Efficacy

While in vitro studies provide essential mechanistic insights, their findings must be validated and expanded upon through comprehensive in vivo studies. cjnmcpu.com Much of the current research on isochlorogenic acids has been conducted in vitro or in simple animal models of acute inflammation. cjnmcpu.comnih.gov To fully assess the therapeutic potential of this compound, future research must utilize more advanced and clinically relevant in vivo models.

The successful use of a lipopolysaccharide (LPS)-induced mastitis model in mice has provided initial in vivo evidence for the anti-inflammatory efficacy of this compound in combination with quinic acid. nih.gov Similarly, studies on the isomer isochlorogenic acid A have used murine models of triple-negative breast cancer and rat models of carbon tetrachloride-induced liver fibrosis to demonstrate its in vivo efficacy. frontiersin.orgnih.gov

Future investigations should progress towards using more sophisticated models that better replicate human diseases. This could include:

Genetically Engineered Mouse Models (GEMMs): These models can simulate the genetic basis of complex diseases like cancer or neurodegenerative disorders, allowing for a more accurate assessment of therapeutic efficacy.

Chronic Disease Models: Evaluating the effects of long-term administration of this compound in models of chronic diseases, such as atherosclerosis, diabetes, or chronic inflammatory conditions, is essential. nih.gov

Humanized Mouse Models: For immunological studies, mice engrafted with human cells or tissues can provide more relevant data on how this compound might modulate the human immune system.

These advanced in vivo studies are critical for understanding the pharmacokinetics, biodistribution, and long-term biological efficacy of this compound, paving the way for potential clinical translation. nih.gov

Table 1: Summary of Research Findings and Future Directions for this compound

| Research Area | Key Findings | Future Research Directions |

|---|---|---|

| Molecular Targets & Signaling Networks | Inhibits NF-κB pathway and NLRP3 inflammasome, reducing proinflammatory cytokines. nih.gov | - Utilize proteomics and transcriptomics to identify novel molecular targets.- Investigate effects on other signaling pathways like MAPK and PI3K/AKT. frontiersin.orgfrontiersin.org |

| Synergistic Effects | Demonstrates synergy with quinic acid in reducing inflammation and pyroptosis. nih.gov | - Systematically screen for synergy with other polyphenols (e.g., curcumin, resveratrol) and conventional drugs.- Quantify interactions using methods like the Combination Index (CI). mdpi.com |

| In Vivo Model Studies | Efficacy shown in acute inflammation models (e.g., LPS-induced mastitis in mice). nih.gov | - Employ advanced models like Genetically Engineered Mouse Models (GEMMs) and chronic disease models.- Conduct long-term studies to assess comprehensive biological efficacy and safety. cjnmcpu.comnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Artemetin |

| Caffeic acid |

| Chlorogenic acid |

| Chrysoerilol |

| Cryptochlorogenic acid |

| Curcumin |

| 1,3-O-dicaffeoylquinic acid |

| Epigallocatechin gallate (EGCG) |

| Isochlorogenic acid A |

| This compound |

| Isochlorogenic acid C |

| Luteolin |

| Neochlorogenic acid |

| Quercetin |

| Quinic acid |

Q & A

Basic Research Questions

Q. How can researchers differentiate Isochlorogenic Acid B from its isomers (e.g., IsoCA-A and IsoCA-C) in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) for isomer separation. IsoCA-B (3,4-dicaffeoylquinic acid) is distinguished by retention time and fragmentation patterns. For example, a C18 column with acetonitrile-0.1% formic acid gradient elution at 327 nm can resolve IsoCA-B from IsoCA-A (3,5-dicaffeoylquinic acid) and IsoCA-C (4,5-dicaffeoylquinic acid) . Relative correction factors (RCFs) in quantitative analysis of multi-components via a single marker (QAMS) can further aid differentiation .

Q. What validated analytical methods are used to quantify IsoCA-B in complex matrices like herbal extracts?